molecular formula C6H13NO B13196820 4-Aminohexan-2-one

4-Aminohexan-2-one

Cat. No.: B13196820
M. Wt: 115.17 g/mol
InChI Key: ILEFQUBFUCVUHM-UHFFFAOYSA-N
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Description

4-Aminohexan-2-one is an organic compound with the molecular formula C6H13NO It is characterized by the presence of an amino group (-NH2) attached to the fourth carbon of a hexane chain and a ketone group (C=O) at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminohexan-2-one can be achieved through several methods. One common approach involves the reaction of 4-aminobutan-1-ol with acetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the desired product. The reaction is carried out at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-nitrohexan-2-one. This process uses a palladium catalyst on carbon and hydrogen gas under high pressure and temperature. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Aminohexan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or imines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Acyl chlorides or aldehydes in the presence of a base like triethylamine.

Major Products:

    Oxidation: 4-Nitrohexan-2-one.

    Reduction: 4-Aminohexan-2-ol.

    Substitution: 4-Acetamidohexan-2-one or 4-Iminohexan-2-one.

Scientific Research Applications

4-Aminohexan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-Aminohexan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.

Comparison with Similar Compounds

  • 4-Aminohexan-2-ol
  • 4-Nitrohexan-2-one
  • 4-Acetamidohexan-2-one

Comparison: 4-Aminohexan-2-one is unique due to the presence of both an amino group and a ketone group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-Aminohexan-2-ol lacks the ketone group, limiting its reactivity in certain oxidation and reduction reactions. Similarly, 4-Nitrohexan-2-one, while having a nitro group, does not possess the nucleophilic properties of the amino group, making it less versatile in substitution reactions.

Properties

IUPAC Name

4-aminohexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-6(7)4-5(2)8/h6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEFQUBFUCVUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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